4-(Dimethylamino)-11-methyl-5,11-dihydro-10H-pyrimido(4,5-c)(2)benzazepin-10-one
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Overview
Description
4-(Dimethylamino)-11-methyl-5,11-dihydro-10H-pyrimido(4,5-c)(2)benzazepin-10-one is a complex organic compound with the molecular formula C15H16N4O It is known for its unique structure, which combines elements of pyrimidine and benzazepine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-11-methyl-5,11-dihydro-10H-pyrimido(4,5-c)(2)benzazepin-10-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrimidine and benzazepine precursors under controlled conditions. The reaction often requires catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Safety measures are also crucial due to the potential hazards associated with the chemicals and reactions involved .
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)-11-methyl-5,11-dihydro-10H-pyrimido(4,5-c)(2)benzazepin-10-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in various substituted benzazepine compounds .
Scientific Research Applications
4-(Dimethylamino)-11-methyl-5,11-dihydro-10H-pyrimido(4,5-c)(2)benzazepin-10-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)-11-methyl-5,11-dihydro-10H-pyrimido(4,5-c)(2)benzazepin-10-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved .
Comparison with Similar Compounds
Similar Compounds
- 1-chloro-5,11-dihydropyrimido(4,5-c)(2)benzazepin-6-one
- 11-methyl-4-(1-pyrrolidinyl)-5,11-dihydro-10H-pyrimido(4,5-c)(2)benzazepin-10-one
Uniqueness
4-(Dimethylamino)-11-methyl-5,11-dihydro-10H-pyrimido(4,5-c)(2)benzazepin-10-one stands out due to its unique combination of pyrimidine and benzazepine rings, which imparts distinct chemical and biological properties
Properties
CAS No. |
64261-50-3 |
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Molecular Formula |
C15H16N4O |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
1-(dimethylamino)-5-methyl-11H-pyrimido[4,5-c][2]benzazepin-6-one |
InChI |
InChI=1S/C15H16N4O/c1-18(2)13-12-8-10-6-4-5-7-11(10)15(20)19(3)14(12)17-9-16-13/h4-7,9H,8H2,1-3H3 |
InChI Key |
SLVGJWQWWNVJGM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(CC3=CC=CC=C3C1=O)C(=NC=N2)N(C)C |
Origin of Product |
United States |
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